molecular formula C12H16N2O3 B1613501 Methyl 4-(2,2,2-trimethylacetamido)nicotinate CAS No. 773134-09-1

Methyl 4-(2,2,2-trimethylacetamido)nicotinate

Cat. No.: B1613501
CAS No.: 773134-09-1
M. Wt: 236.27 g/mol
InChI Key: ILNZHJXGMNBCSG-UHFFFAOYSA-N
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Description

Methyl 4-(2,2,2-trimethylacetamido)nicotinate (CAS: 773134-09-1) is a nicotinic acid derivative featuring a methyl ester group at the carboxylate position and a 2,2,2-trimethylacetamido substituent at the 4-position of the pyridine ring. The compound is commercially available as a synthetic intermediate, with applications in organic synthesis and pharmaceutical research . Its related acid form, 4-(2,2,2-trimethylacetamido)nicotinic acid (CAS: 125867-31-4), has also been documented, suggesting utility in further derivatization .

Properties

IUPAC Name

methyl 4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZHJXGMNBCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639879
Record name Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-09-1
Record name Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Methyl Nicotinate (CAS: 93-60-7)

  • Structure : Lacks the 2,2,2-trimethylacetamido group at the 4-position.
  • Applications : Widely used in topical formulations for vasodilation and skin erythema studies.
  • Penetration Efficiency: demonstrates that methyl nicotinate’s skin penetration is highly dependent on formulation excipients, with erythema intensity correlating with drug concentration and vehicle composition.

B. N,N-Diethylnicotinamide (DENA)

  • Structure : Features a diethylamide group instead of the ester and acetamido substituents.
  • Applications: Acts as a respiratory stimulant and ligand in coordination chemistry. Uranyl nicotinate complexes (e.g., UO₂(C₆H₄NO₂)₂·0.25H₂O) highlight the role of nicotinate derivatives in forming stable metal-ligand bonds .

C. 4-(2,2,2-Trimethylacetamido)nicotinic Acid

  • Structure : The carboxylic acid counterpart of the target compound.
  • Applications : Likely serves as a precursor for ester derivatives. Its lower solubility compared to the methyl ester form may limit utility in hydrophobic formulations .

Biological Activity

Methyl 4-(2,2,2-trimethylacetamido)nicotinate is a derivative of methyl nicotinate, which is known for its vasodilatory properties and applications in treating muscle and joint pain. This compound exhibits significant biological activity, particularly in the context of its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylacetamido group attached to the nicotinic acid moiety. This structural modification enhances its lipophilicity and absorption through biological membranes.

The biological activity of this compound primarily involves:

  • Vasodilation : The compound acts as a peripheral vasodilator. It promotes the release of prostaglandin D2, which mediates vasodilation by acting on vascular smooth muscle cells. This effect is crucial for increasing blood flow to targeted areas, thereby alleviating pain and inflammation .
  • Metabolism : Upon application, it undergoes hydrolysis to yield nicotinic acid and methanol. The rapid metabolism contributes to its short half-life in the dermal layers, typically ranging from 3 to 10 minutes .

Biological Activity and Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Topical Application : It is utilized in topical formulations to treat conditions such as muscle pain and joint disorders. Its effectiveness stems from its ability to penetrate the skin barrier efficiently .
  • Absorption : Studies indicate that approximately 80-90% of the compound penetrates the skin rapidly due to its lipophilic nature. This facilitates quick therapeutic effects upon topical administration .
  • Adverse Effects : While generally well-tolerated, high doses may lead to adverse reactions such as erythema or localized irritation at the application site. Long-term or excessive use can result in systemic effects similar to those seen with high doses of nicotinic acid .

Case Studies

  • Clinical Trials : In human volunteers, topical administration resulted in significant cutaneous vasodilation and increased local blood flow. The efficacy was notably enhanced when combined with other therapeutic agents in multi-modal treatment approaches for chronic pain management .
  • Animal Studies : In animal models (e.g., rats), doses of nicotinic acid derivatives demonstrated a dose-dependent relationship with both therapeutic effects and toxicity profiles, indicating that careful dosing is essential for maximizing benefits while minimizing risks .

Data Table

Study TypeFindingsReference
Clinical TrialSignificant vasodilation observed post-application
Animal StudyDose-dependent effects on pain relief and toxicity
Metabolism StudyRapid hydrolysis leading to effective local action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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